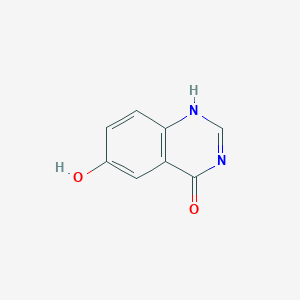

6-Hydroxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRNXXLTDWMENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388732 | |

| Record name | 6-Hydroxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-10-1 | |

| Record name | 6-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxyquinazolin-4(3H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Hydroxyquinazolin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway for this compound, a crucial scaffold in medicinal chemistry and drug development.[1] The narrative is structured to provide not only the procedural steps but also the underlying chemical principles and rationale, ensuring a deep understanding for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one skeleton is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds.[2] Molecules incorporating this moiety exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5] Specifically, the 6-hydroxy derivative serves as a key intermediate for the synthesis of more complex drug candidates, where the phenolic hydroxyl group offers a strategic point for further functionalization. This guide delineates a robust, multi-step synthesis starting from readily available commercial reagents.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of this compound reveals a logical and efficient synthetic strategy. The target molecule can be disconnected to key intermediates, ultimately leading back to simple starting materials. This approach forms the foundation of the proposed synthetic pathway.

Caption: Retrosynthetic analysis of this compound.

The Core Synthetic Pathway

The synthesis is designed as a four-step sequence that is both scalable and reproducible. It begins with the construction of the core quinazolinone ring, followed by regioselective functionalization to install the hydroxyl group at the C-6 position.

Sources

- 1. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Discovery of 6-Hydroxyquinazolin-4(3H)-one Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Core in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic system composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure".[1][2] This designation stems from its prevalence in over 150 naturally occurring alkaloids and its ability to serve as a versatile framework for developing therapeutic agents with a vast spectrum of biological activities.[1] Quinazolinone derivatives have demonstrated potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5]

The structural flexibility of the quinazolinone nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3] Substitutions on both the benzene and pyrimidine rings can significantly alter the compound's interaction with biological targets, leading to enhanced efficacy and selectivity.[1][3]

This guide focuses specifically on the discovery and development of 6-Hydroxyquinazolin-4(3H)-one derivatives. The introduction of a hydroxyl group at the 6-position is of particular strategic interest. This polar substituent can significantly enhance binding affinity to target proteins by forming additional hydrogen bonds, a critical interaction for potent biological activity.[6] We will explore the synthetic pathways to access these molecules, their diverse biological targets, the critical structure-activity relationships that govern their function, and the practical methodologies for their synthesis and evaluation.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of the quinazolinone core is well-established, with both classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the need for efficiency and scalability.

Classical Synthetic Routes

The foundational methods for constructing the quinazolinone ring system remain relevant and widely used.

-

Niementowski Synthesis: This is a straightforward and common method involving the condensation of an anthranilic acid with an acid amide at elevated temperatures.[1][7] To synthesize a 6-hydroxy derivative, the corresponding 5-hydroxyanthranilic acid would be used as the starting material. The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[1]

-

Condensation of N-Acylanthranilic Acids: A versatile approach involves heating an N-acylanthranilic acid (such as 2-acetamido-5-hydroxybenzoic acid) with ammonia or a primary amine.[1][8] This method allows for the direct introduction of substituents at the N-3 position, a key site for modulating biological activity.

Modern Catalytic and Advanced Methods

Recent advancements have focused on developing more efficient, environmentally benign, and versatile synthetic protocols.

-

Transition-Metal Catalysis: Catalytic coupling reactions have emerged as powerful tools. For instance, ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to the quinazolinone core.[7] Palladium-catalyzed cyclization methods have also been developed to synthesize complex fused quinazolinone derivatives.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Niementowski synthesis.[1]

-

Oxidative Coupling Reactions: Innovative, oxidant-free methods have been developed, such as the synthesis of phenolic quinazolin-4(3H)-ones from 2-aminobenzamides, sulfonyl azides, and terminal alkynes under mild conditions.[9] Another approach involves an oxidative olefin bond cleavage using styrenes and 2-aminobenzamides, avoiding the need for metal catalysts.[10]

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: Generalized Synthetic Workflow for this compound Analogs.

Part 2: Biological Activities and Therapeutic Potential

The this compound scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. The primary focus of research has been in oncology, but significant potential exists in other therapeutic areas.

Anticancer Activity

Quinazolinones are potent anticancer agents that act on various hallmarks of cancer.[11][12]

-

Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell signaling.

-

EGFR Inhibition: Many quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The quinazolinone core binds to the ATP-binding site, and the 4-oxo group often forms a key hydrogen bond.[6]

-

VEGFR-2 Inhibition: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key strategy to block tumor angiogenesis. Several quinazolinone derivatives have been designed as potent VEGFR-2 inhibitors.[13][14]

-

PARP-1 Inhibition: Derivatives of quinazolin-4(3H)-one have been optimized as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancers with deficiencies in DNA repair, such as those with BRCA1 mutations.[15]

-

HDAC6 Inhibition: Recently, quinazolin-4(3H)-one derivatives have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, which play a role in protein degradation and cell motility.[13][16]

-

-

Tubulin Polymerization Inhibition: Some derivatives disrupt cell division by inhibiting the polymerization of tubulin into functional microtubules, leading to mitotic arrest and apoptosis.[11]

-

Induction of Cell Death Pathways: These compounds can trigger multiple forms of programmed cell death, including apoptosis and autophagy, in tumor cells.[3]

The diagram below illustrates the inhibition of the EGFR signaling pathway, a common mechanism for quinazolinone-based anticancer agents.

Caption: Inhibition of the EGFR Signaling Pathway by Quinazolinone Derivatives.

Other Biological Activities

Beyond oncology, these derivatives show promise in several other areas:

-

Antimicrobial Activity: The quinazolinone ring is essential for the antimicrobial effects of some derivatives, with substitutions at positions 2 and 3, and halogens at position 6, often enhancing activity.[2]

-

Antioxidant Activity: Hybrid molecules combining the quinazolin-4-one scaffold with phenolic moieties have been synthesized and shown to possess potent antioxidant effects, sometimes stronger than standards like ascorbic acid.[17]

-

Anti-inflammatory and Analgesic Activity: 2,3-disubstituted quinazolin-4(3H)-ones have been reported to have significant anti-inflammatory and pain-relieving properties.[17][18]

-

Anticonvulsant Activity: Certain derivatives have been screened and found to protect against chemically-induced convulsions in preclinical models.[5][19]

Part 3: Structure-Activity Relationship (SAR) Studies

Rational drug design relies on understanding how chemical structure relates to biological activity. For 6-hydroxyquinazolin-4(3H)-ones, SAR studies provide crucial insights for optimizing potency and selectivity.

-

Position 6 (Benzene Ring): The hydroxyl group at this position is key. Its ability to act as a hydrogen bond donor can significantly increase binding affinity with target enzymes.[6] The introduction of other polar groups like amines can have a similar beneficial effect.[6] Halogen substitutions at this position have also been shown to improve antimicrobial and cytotoxic activities.[2][20]

-

Position 2 (Pyrimidine Ring): Substitutions at this position are critical. The presence of substituted aromatic rings or methyl/thiol groups is often essential for antimicrobial and anticancer activity.[2] Combining an 8-amino group with a 2-methyl group led to the most potent PARP-1 inhibitor in one study.[15]

-

Position 3 (Pyrimidine Ring): This position is frequently modified to explore the binding pocket of target enzymes. Introducing various functional groups, such as alkyl, aryl, or hydrazone moieties, can significantly influence target interactions and therapeutic efficacy.[3][18]

-

Positions 7 and 8 (Benzene Ring): Hydrophobic substituents like halogens or phenyl groups at the 7-position can improve interactions via hydrophobic effects and π-π stacking.[6] An amino group at the 8-position was found to be highly favorable for PARP-1 inhibition.[15]

Comparative Biological Activity Data

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives, illustrating the impact of different substitution patterns.

| Compound ID | Core Structure | Key Substitutions | Target Cell Line | IC₅₀ (µM) | Reference |

| 31 | Quinazolin-4(3H)-one | 8-amino, 2-methyl | Brca1-deficient cells | 0.4 | [15] |

| 5b | Quinazolin-4(3H)-one | HDAC6-targeted side chain | HDAC6 (enzyme) | 0.15 | [13][16] |

| 5c | Quinazolin-4(3H)-one | HDAC6-targeted side chain | MCF-7 (Breast) | 13.7 | [13][16] |

| Compound D | Quinazolin-4(3H)-one | VEGFR-2 targeted | HCC827 (Lung) | 1.12 | [13] |

| Compound 49 | 4(3H)-Quinazolinone | N/A | HepG2 (Liver) | 2.07 | [21] |

| Compound 5p | Quinazolin-4(3H)-one | Urea functionality | VEGFR-2 (enzyme) | 0.117 | [14] |

Part 4: Key Experimental Protocols

To ensure the practical application of this guide, we provide detailed, self-validating protocols for the synthesis of a model compound and its subsequent biological evaluation.

Protocol 4.1: Synthesis of 3-Aryl-6-hydroxy-2-methylquinazolin-4(3H)-one

This protocol is based on the condensation of an N-acylanthranilic acid with a primary amine, a robust and versatile method.[1]

Objective: To synthesize a representative this compound derivative.

Materials:

-

2-Acetamido-5-hydroxybenzoic acid (1.0 eq)

-

Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)

-

Phosphorus trichloride (PCl₃) (0.5 eq)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-acetamido-5-hydroxybenzoic acid (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Add the substituted aniline (1.1 eq) to the suspension.

-

Cyclization: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus trichloride (0.5 eq) dropwise. Causality: PCl₃ acts as a dehydrating and activating agent to facilitate the cyclization and formation of the quinazolinone ring.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acidic components.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration of the synthesized compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, breast cancer)[13]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Synthesized this compound derivative, dissolved in DMSO

-

Doxorubicin or Paclitaxel (positive control)[8]

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (e.g., doxorubicin) in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with 0.5% DMSO). Incubate the plate for 48-72 hours. Causality: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Part 5: Challenges and Future Directions

While the this compound scaffold holds immense promise, several challenges remain. Key areas for future research include:

-

Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects and toxicity. Future design should focus on exploiting subtle differences in the ATP-binding pockets.

-

Overcoming Drug Resistance: Cancer cells can develop resistance to targeted therapies. The development of next-generation derivatives that can overcome known resistance mutations is a critical priority.

-

Enhancing Bioavailability: Poor aqueous solubility and metabolic instability can limit the clinical translation of potent compounds. Prodrug strategies or formulation improvements may be necessary to enhance the pharmacokinetic properties of new derivatives.

-

Exploring New Biological Targets: While kinase inhibition is a dominant theme, the broad biological activity of quinazolinones suggests they may interact with other novel targets.[3][4] Phenotypic screening and chemoproteomics could uncover new mechanisms of action and therapeutic applications.

Conclusion

The this compound core represents a highly valuable scaffold for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the strategic placement of a hydrogen-bonding hydroxyl group, provides a powerful platform for generating derivatives with potent and diverse biological activities, particularly in the realm of oncology. Through a deep understanding of synthetic methodologies, structure-activity relationships, and mechanisms of action, researchers can continue to exploit this privileged structure to design next-generation drugs with improved efficacy and safety profiles, addressing unmet needs in cancer and other diseases.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).

- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). PubMed Central.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). NIH.

- General synthetic routes to quinazolinones | Download Scientific Diagram. (n.d.). ResearchGate.

- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 19). ACS Publications.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).

- Some biologically active quinazolin-4(3H)-one derivatives. (n.d.). ResearchGate.

- Study on quinazolinone derivative and their pharmacological actions. (2024, December 19).

- (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.).

- Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed. (n.d.).

- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (n.d.). NIH.

- Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. (n.d.). ResearchGate.

- SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... (n.d.). ResearchGate.

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC. (n.d.). PubMed Central.

- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). PubMed Central.

- Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PubMed Central. (2017, May 31).

- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents | Asian Pacific Journal of Health Sciences. (2021, October 9).

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (n.d.).

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press.

- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. (n.d.).

- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed. (2023, July 3).

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. apjhs.com [apjhs.com]

- 13. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 6-Hydroxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, the 6-hydroxyquinazolin-4(3H)-one core represents a particularly intriguing yet underexplored scaffold. The introduction of a hydroxyl group at the 6-position offers a unique combination of a planar, heterocyclic system with a phenolic moiety, opening avenues for diverse biological interactions. This technical guide provides a comprehensive overview of the biological activities associated with the this compound scaffold, delving into its synthesis, anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibitory properties. We will explore the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities, offering a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical entity.

Introduction: The Significance of the this compound Scaffold

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[2] This scaffold is prevalent in over 200 naturally occurring alkaloids and has been the foundation for numerous synthetic compounds with a wide array of biological functions.[2] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of its physicochemical and pharmacological properties.

The specific introduction of a hydroxyl group at the 6-position imparts distinct characteristics to the molecule. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Furthermore, it introduces antioxidant properties through its ability to scavenge free radicals. This guide will illuminate the current understanding of how this specific substitution influences the biological profile of the quinazolinone scaffold.

Synthesis of the this compound Core

The primary synthetic route to the this compound scaffold commences with a substituted anthranilic acid derivative, namely 5-amino-2-hydroxybenzoic acid. This starting material contains the essential functionalities for the construction of the quinazolinone ring system with the desired hydroxyl group at the 6-position.

A general and adaptable synthetic protocol is the condensation reaction of 5-amino-2-hydroxybenzoic acid with an appropriate reagent to form the pyrimidine ring. A common approach involves a one-pot reaction with an aldehyde in the presence of a suitable catalyst and solvent.

Experimental Protocol: General Synthesis of 2-Substituted 6-Hydroxyquinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 2-aryl-6-hydroxyquinazolin-4(3H)-ones.

Materials:

-

5-Amino-2-hydroxybenzoic acid

-

Aromatic aldehyde of choice

-

Dimethyl sulfoxide (DMSO)

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a suitable volume of DMSO.

-

Addition of Reagents: Add the desired aromatic aldehyde (1.1 equivalents) to the solution. If a catalyst is used, it is added at this stage.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120-150°C and stir for several hours. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: A Prominent Therapeutic Avenue

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives approved for clinical use.[1] The anticancer potential of the this compound core, while less explored, is a promising area of investigation. The introduction of the 6-hydroxy group can influence cytotoxicity through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis.

Derivatives of the broader quinazolin-4(3H)-one class have been shown to exert their anticancer effects through mechanisms such as:

-

Tubulin Polymerization Inhibition: Certain quinazolinones interfere with the dynamics of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

-

Kinase Inhibition: The quinazolinone scaffold is a key component of many kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) that are crucial for cancer cell proliferation and survival.[3][5]

-

Induction of Apoptosis: Many quinazolinone derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3]

While specific studies on 6-hydroxy derivatives are limited, the cytotoxic potential of 2-aryl-6-substituted quinazolinones has been demonstrated against various cancer cell lines, including melanoma, lung carcinoma, and oral cancer cells.[6]

Data Presentation: Cytotoxicity of Representative 2-Aryl-6-Substituted Quinazolinones

| Compound ID | Substitution at C-6 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MJ66 | Pyrrolidin-1-yl | Melanoma (M21) | ~0.033 | [6] |

| MJ65-70 | Various | Lung Carcinoma (CH27) | < 1 | [6] |

| MJ65-70 | Various | Lung Carcinoma (H460) | < 1 (most) | [6] |

| MJ66, 67, 69, 70 | Various | Oral Cancer (HSC-3) | < 1 | [6] |

This table presents data for 6-substituted quinazolinones to illustrate the potential for potent anticancer activity within this class of compounds. Specific data for 6-hydroxy derivatives is an active area of research.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[8]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Microbial Resistance

The quinazolinone scaffold has been extensively investigated for its antimicrobial properties against a wide range of bacteria and fungi.[9][10] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The this compound scaffold, with its potential for diverse interactions, presents a promising starting point for the development of such agents.

The antimicrobial activity of quinazolinone derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[13][14]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

Standard antimicrobial drug (positive control)

-

Inoculum of the microorganism (adjusted to a specific concentration)

Procedure:

-

Serial Dilution: Prepare a serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Quinazolinone derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[15][16]

The mechanism of anti-inflammatory action for some quinazolinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[17]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

The inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Test compound (dissolved in a suitable solvent)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA in PBS.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period, followed by heating to induce denaturation (e.g., 72°C).

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Calculation: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.

Enzymatic Inhibition: A Focus on Tyrosinase

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, the this compound scaffold holds potential for inhibiting other clinically relevant enzymes. One such target is tyrosinase, a key enzyme in melanin biosynthesis.[18] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and as skin-whitening agents.

The phenolic hydroxyl group of the this compound scaffold could play a crucial role in interacting with the active site of tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which is commonly used as a model enzyme.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer

-

Test compound (dissolved in a suitable solvent)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period at a specific temperature (e.g., 25°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is still emerging, some general principles can be extrapolated from the broader quinazolinone literature.

-

Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often associated with potent anticancer and antimicrobial activities.[6]

-

Substitution at the 3-position: Modifications at the 3-position can also modulate the pharmacological profile.

-

The Role of the 6-Hydroxy Group: The phenolic hydroxyl group at the 6-position is expected to contribute to antioxidant activity and may enhance binding to target enzymes through hydrogen bonding.

Further research is needed to systematically explore the impact of various substituents on the this compound core to establish a detailed SAR.

Signaling Pathways and Mechanistic Insights

The biological activities of quinazolinone derivatives are often mediated through their interaction with specific signaling pathways.

Anticancer Mechanisms:

-

Tubulin-Related Pathway: As previously mentioned, inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This is often accompanied by an increase in the expression of cyclin B1.[6]

Figure 1. Simplified workflow of G2/M phase arrest induced by tubulin polymerization inhibitors. -

Kinase Signaling Pathways: Quinazolinone-based kinase inhibitors can block downstream signaling cascades, such as the PI3K/Akt pathway, which are critical for cell survival and proliferation.[3]

Figure 2. General representation of kinase inhibition by quinazolinone derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a promising platform for the development of novel therapeutic agents. While research on this specific core is still in its early stages, the broader family of quinazolinones has demonstrated a remarkable range of biological activities. The presence of the 6-hydroxy group is anticipated to confer unique properties, particularly in terms of antioxidant activity and target engagement.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of a robust structure-activity relationship and the identification of lead compounds for further development. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their advancement as clinical candidates. The exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Hour, M. J., et al. (n.d.). Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. British Journal of Pharmacology. [Link]

- dos Santos, F. A. A., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

- Mphahlele, M. J., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules. [Link]

- Zayed, M. F., et al. (2009). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. [Link]

- Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Greene, L. M., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Mphahlele, M. J., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules. [Link]

- Gholipour, H., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences. [Link]

- Abdel-Gawad, S. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Scientia Pharmaceutica. [Link]

- Deng, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

- Karasala, B. K., et al. (2023). (PDF) Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes.

- Binh, V. N., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

- Bekhit, A. A., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. European Journal of Medicinal Chemistry. [Link]

- Li, X., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Samotrueva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

- Du, Z., et al. (2024). 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone as a novel inhibitor of tyrosinase and potential anti-browning agent of fresh-cut apples. Journal of Bioscience and Bioengineering. [Link]

- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives.

- Bassyouni, F. A., et al. (2022).

- Al-Salahi, R., et al. (2020).

- Gholampour, N., et al. (2023). Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones. PLOS ONE. [Link]

- Kumar, A., et al. (2002). Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones.

- Wang, Y., et al. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Journal of Agricultural and Food Chemistry. [Link]

- Sayahi, M. H., et al. (n.d.). Synthetic routes to the chlorophenylquinazolin-4(3H)-one series (8a–n).

- Abida, et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

- Khodarahmi, G., et al. (2012). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences. [Link]

- Wang, Y., et al. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.

- EMNEDAQZHO. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

- Kumar, D., et al. (2009). Synthesis and anti-inflammatory activity of diversified heterocyclic systems. European Journal of Medicinal Chemistry. [Link]

- Ali, M. M., et al. (2020). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)

- Gul, S., et al. (2022).

- El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. ACS Omega. [Link]

- Wang, Y., et al. (2022).

- Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Kumar, D., et al. (2009). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6-Hydroxyquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a detailed exploration of the mechanism of action of 6-Hydroxyquinazolin-4(3H)-one, a key derivative within this class. While direct, extensive research on this specific molecule is emerging, its mechanism can be largely understood through the well-established activities of the quinazolinone core, particularly as a potent inhibitor of receptor tyrosine kinases (RTKs). This document synthesizes the current understanding of how quinazolinone-based compounds function, with a specific focus on the probable role of the 6-hydroxy substituent in modulating this activity. We will delve into its primary molecular target, the downstream signaling consequences of its inhibitory action, and the experimental methodologies employed to elucidate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological agent.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

Quinazolin-4(3H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered immense interest in the field of drug discovery due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][2][3][4] The rigid, planar structure of the quinazolinone ring system serves as an excellent scaffold for interacting with various biological targets, particularly the ATP-binding pocket of protein kinases.[5][6] This has led to the successful development of several FDA-approved drugs, such as gefitinib and erlotinib, which are quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) used in cancer therapy.[7][8] The versatility of the quinazolinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Primary Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The principal mechanism of action for many anticancer quinazolinone derivatives, and by strong inference, this compound, is the inhibition of the EGFR tyrosine kinase.[5][9] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[5]

Molecular Interaction with the EGFR ATP-Binding Site

This compound is believed to act as a competitive inhibitor at the ATP-binding site within the intracellular kinase domain of EGFR.[10] The quinazolinone scaffold mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, most notably with the backbone nitrogen of Methionine 793 (Met793).[8] This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent autophosphorylation of the receptor. Without autophosphorylation, the downstream signaling cascades are not initiated, leading to a blockade of pro-proliferative signals.

The Role of the 6-Hydroxy Substituent

Structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors have consistently shown that substitutions at the 6 and 7-positions significantly influence potency.[5] Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, at these positions are generally favorable for enhanced inhibitory activity.[5] The 6-hydroxy group on this compound is an electron-donating group, which is predicted to increase the electron density of the quinazoline ring system. This can enhance the hydrogen bonding interactions with the EGFR active site. Furthermore, the hydroxyl group itself may form additional hydrogen bonds with amino acid residues in the vicinity of the binding pocket, further stabilizing the inhibitor-enzyme complex and contributing to its potent inhibitory effect. One commercially available source notes that 6-Hydroxyquinazolin-4(1H)-one, a tautomer of the topic compound, is a potent inhibitor of tyrosine kinases and has been shown to inhibit the activity of EGFR tyrosine kinase in human esophageal cancer cells both in vitro and in vivo.[9]

Downstream Signaling Consequences of EGFR Inhibition

By blocking EGFR activation, this compound effectively halts the initiation of several critical downstream signaling pathways that are essential for tumor cell growth and survival.

Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation and differentiation. EGFR activation normally leads to the activation of Ras, which in turn triggers a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression. Inhibition of EGFR by this compound prevents the activation of this pathway, leading to cell cycle arrest, primarily at the G1/S checkpoint.

Inhibition of the PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell survival, growth, and metabolism. Upon EGFR activation, PI3K is recruited to the plasma membrane and generates PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth via mTOR. By inhibiting EGFR, this compound prevents the activation of this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.

Diagram of the EGFR Signaling Pathway and its Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Secondary and Potential Mechanisms of Action

While EGFR inhibition is the primary and most well-supported mechanism of action for the quinazolinone class, some evidence suggests potential for additional biological activities.

Inhibition of Other Tyrosine Kinases

The quinazolinone scaffold is not exclusively selective for EGFR and has been shown to inhibit other tyrosine kinases, such as HER2 (ErbB2) and VEGFR (Vascular Endothelial Growth Factor Receptor).[10][11] This multi-targeted inhibition can be advantageous in cancer therapy by simultaneously blocking multiple pathways involved in tumor growth and angiogenesis. A commercial source suggests that 6-Hydroxyquinazolin-4(1H)-one also inhibits cell proliferation induced by lapatinib, a known HER2 inhibitor, implying a potential effect on the HER2 pathway.[9]

Potential Interference with Protein Synthesis

There is a claim from a commercial supplier that 6-Hydroxyquinazolin-4(1H)-one may inhibit cancer cell growth through the inhibition of protein synthesis by interfering with ribosomes and RNA polymerases.[9] However, at present, this mechanism is not widely substantiated in peer-reviewed literature for this specific compound or for the broader class of simple quinazolinones. Further research is required to validate this potential mode of action.

Experimental Protocols for Elucidating the Mechanism of Action

The following are representative experimental protocols that are typically employed to investigate the mechanism of action of quinazolinone-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR.

-

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a specific peptide substrate and ATP in a suitable buffer.

-

The test compound, this compound, is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

-

Cellular Proliferation Assay

-

Objective: To assess the effect of the compound on the growth of cancer cell lines that overexpress EGFR.

-

Methodology:

-

Cancer cells (e.g., A431, H1975, or human esophageal cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like resazurin.

-

The absorbance or fluorescence is measured, and the IC50 value for cell growth inhibition is determined.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits EGFR signaling within the cell.

-

Methodology:

-

EGFR-overexpressing cells are treated with this compound for a specific time.

-

The cells are then stimulated with EGF to activate the EGFR pathway.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated forms of EGFR, ERK, and Akt.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the protein bands are visualized using chemiluminescence. A decrease in the phosphorylated forms of these proteins in the presence of the compound indicates inhibition of the signaling pathway.

-

Experimental Workflow for Mechanistic Studies

Caption: A typical experimental workflow to characterize the mechanism of action of a quinazolinone-based kinase inhibitor.

Quantitative Data Summary

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 4-Anilinoquinazolines | EGFR | ~20 | KB cells | 1-10 | [12] |

| Diaryl-thiourea-linked quinazolines | EGFR | 10 | HCT-116 | - | [5] |

| 6,7-Dimorpholinoalkoxy quinazolines | EGFR | 20.72 | A431 | - | [5] |

| Quinazolin-4(3H)-one derivatives | EGFR | 97 | - | - | [10] |

Conclusion and Future Directions

This compound, as a member of the well-established quinazolinone class of kinase inhibitors, is strongly predicted to exert its primary mechanism of action through the competitive inhibition of the EGFR tyrosine kinase. The presence of a 6-hydroxy group is anticipated to enhance its inhibitory potency through favorable electronic and hydrogen-bonding interactions within the ATP-binding site of the enzyme. This inhibition leads to the blockade of downstream pro-proliferative and pro-survival signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

While the foundational mechanism is well-understood from extensive studies of the parent scaffold, there is a clear need for dedicated research on this compound to definitively characterize its biological activity. Future studies should focus on:

-

Quantitative determination of its inhibitory potency against wild-type and mutant forms of EGFR, as well as a panel of other kinases to assess its selectivity.

-

Elucidation of its precise binding mode through co-crystallization with the EGFR kinase domain.

-

Validation of its downstream signaling effects in relevant cancer cell lines.

-

Investigation of the potential secondary mechanisms, such as the claimed interference with protein synthesis, to provide a more complete picture of its pharmacological profile.

-

In vivo studies to assess its anti-tumor efficacy and pharmacokinetic properties in animal models.

Such research will be invaluable for the further development and potential clinical application of this promising compound and its derivatives in the field of targeted cancer therapy.

References

- Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.

- Haque, M. A., Al-Ghorbani, M., Lee, J. E., Lee, S. H., Kim, H. S., Lee, J., ... & Yoon, S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1871.

- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.

- Nematpour, M., Rezaee, E., Nazari, M., Hosseini, O., & Tabatabai, S. A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826.

- Priya, P. S., & Muthusaravanan, S. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 14(4), 1-10.

- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Med Chem (Los Angeles), 13(3), 1-2.

- Haque, M. A., Al-Ghorbani, M., Lee, J. E., Lee, S. H., Kim, H. S., Lee, J., ... & Yoon, S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856–1871.

- Engelhardt, H., Ruess, C., Kausch-Gerlach, M., Savarese, F., Zoephel, A., Gmaschitz, T., ... & Kraut, N. (2019). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 182, 111634.

- Zayed, M. F. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

- Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., ... & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 373-383.

- Scott, D. A., De Savi, C., & Fischer, P. M. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Future Medicinal Chemistry, 13(13), 1135-1138.

- Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5).

- Al-Suhaimi, K. M., & Al-Salahi, R. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6523.

- Le, T. T., Wei, Y., Zhang, Y., Zhang, H., & Le, T. T. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678888.

- Yunusaliyev, M. Y., Tulyaganov, R. T., & Khalilov, I. M. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 59(8), 1-4.

- Al-Sanea, M. M., & Abdel-Wahab, B. F. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2247.

- Al-Sanea, M. M., & Abdel-Wahab, B. F. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

- Az. J. Pharm. Sci. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.

- El-Sayed, N. N. E., El-Gohary, N. S., El-Gendy, M. A. A., & El-Ashry, E. S. H. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(14), 4443.

- Singh, T., & Sharma, P. K. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, e202400439.

- Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Slintak, V., ... & Denny, W. A. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Science, 265(5175), 1093-1095.

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 4(1), 1-13.

Sources

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Hydroxyquinazolin-4(3H)-one: A Technical Guide for Researchers

Introduction

6-Hydroxyquinazolin-4(3H)-one is a significant heterocyclic compound belonging to the quinazolinone family, a class of molecules renowned for its broad spectrum of biological activities and pharmacological applications. The strategic placement of a hydroxyl group at the 6-position of the quinazolinone core can profoundly influence its chemical reactivity, solubility, and interactions with biological targets, making it a molecule of considerable interest in medicinal chemistry and drug development.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and corroborated by data from closely related quinazolinone analogs found in the scientific literature.

Molecular Structure and Numbering

The structural framework and atom numbering scheme of this compound are depicted below. This convention will be used for the assignment of spectroscopic signals throughout this guide.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use an electron ionization (EI) mass spectrometer.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The presented data and interpretations, based on established spectroscopic principles and data from analogous structures, offer a robust framework for researchers and scientists to identify and characterize this important molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural elucidation.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential studies required to characterize the solubility and stability of 6-Hydroxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: The Quinazolinone Scaffold and the Imperative of Physicochemical Characterization

The quinazolinone ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2][3] this compound, with its potential for various substitutions, represents a promising template for novel therapeutics. However, the journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

Poor aqueous solubility is a primary contributor to failed drug development, leading to low bioavailability and unpredictable in vitro assay results.[4][5] Similarly, chemical instability can compromise a drug's safety, efficacy, and shelf-life.[6] This guide, therefore, presents a detailed framework for the systematic evaluation of this compound, grounded in authoritative methodologies and first principles.

Part 1: Solubility Assessment

The solubility of a compound dictates its dissolution rate and, consequently, its absorption in the gastrointestinal tract.[5] For 4(3H)-quinazolinone derivatives, solubility is often limited due to their rigid, fused-ring structure which can lead to high crystal lattice energy.[4] Furthermore, the presence of ionizable groups, such as the hydroxyl and amide functionalities in this compound, suggests that its solubility will be pH-dependent.[4]

We will explore two key types of solubility measurements: Kinetic and Thermodynamic .

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous buffer.[7][8][9][10] It is an indispensable tool in early discovery for ranking compounds and identifying potential solubility liabilities.[8][10]

-

Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][11][12] This is a more time-consuming but crucial measurement for lead optimization and preformulation studies.[5][12]

Experimental Workflow: Solubility Determination

The following diagram outlines the general workflow for both kinetic and thermodynamic solubility assessment.

Caption: General workflow for solubility determination.

Detailed Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the "gold standard."[12]

Causality: By using the solid form of the compound and allowing sufficient time for equilibration (typically 24 hours), this method overcomes the supersaturation artifacts common in kinetic assays and measures the true saturation solubility.[5][12]

Methodology:

-

Preparation: Accurately weigh approximately 1 mg of solid this compound into separate 1.5 mL glass vials.[12]

-